Cas no 886761-70-2 (2-(3-Fluoro-4-(trifluoromethoxy)phenyl)acetic acid)
2-(3-Fluoro-4-(trifluoromethoxy)phenyl)acetic acid Chemical and Physical Properties
Names and Identifiers
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- 2-(3-Fluoro-4-(trifluoromethoxy)phenyl)acetic acid
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- Inchi: 1S/C9H6F4O3/c10-6-3-5(4-8(14)15)1-2-7(6)16-9(11,12)13/h1-3H,4H2,(H,14,15)
- InChI Key: QMBCHAZFNGSWSO-UHFFFAOYSA-N
- SMILES: FC1=C(C=CC(=C1)CC(=O)O)OC(F)(F)F
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 4
2-(3-Fluoro-4-(trifluoromethoxy)phenyl)acetic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | F855551-100mg |
3-Fluoro-4-(trifluoromethoxy)phenylacetic acid |
886761-70-2 | 95% | 100mg |
984.00 | 2021-05-17 | |
| Apollo Scientific | PC302956-1g |
3-Fluoro-4-(trifluoromethoxy)phenylacetic acid |
886761-70-2 | 98% | 1g |
£124.00 | 2025-02-21 | |
| Apollo Scientific | PC302956-5g |
3-Fluoro-4-(trifluoromethoxy)phenylacetic acid |
886761-70-2 | 98% | 5g |
£496.00 | 2025-02-21 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1389894-1g |
2-(3-Fluoro-4-(trifluoromethoxy)phenyl)acetic acid |
886761-70-2 | 98% | 1g |
¥4700.00 | 2024-04-26 | |
| A2B Chem LLC | AH90523-1g |
2-(3-Fluoro-4-(trifluoromethoxy)phenyl)acetic acid |
886761-70-2 | 1g |
$218.00 | 2024-04-19 | ||
| A2B Chem LLC | AH90523-5g |
2-(3-Fluoro-4-(trifluoromethoxy)phenyl)acetic acid |
886761-70-2 | 5g |
$752.00 | 2024-04-19 | ||
| Chemenu | CM314604-5g |
2-(3-Fluoro-4-(trifluoromethoxy)phenyl)acetic acid |
886761-70-2 | 95% | 5g |
$933 | 2023-02-01 | |
| 1PlusChem | 1P00GYL7-1g |
3-FLUORO-4-(TRIFLUOROMETHOXY)PHENYLACETIC ACID |
886761-70-2 | 1g |
$213.00 | 2024-04-20 | ||
| 1PlusChem | 1P00GYL7-5g |
3-FLUORO-4-(TRIFLUOROMETHOXY)PHENYLACETIC ACID |
886761-70-2 | 5g |
$769.00 | 2024-04-20 |
2-(3-Fluoro-4-(trifluoromethoxy)phenyl)acetic acid Related Literature
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Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
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James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
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Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
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Huifang Yang,Haoran Guo,Peidong Fan,Xinpan Li,Wenlu Ren,Rui Song Nanoscale, 2020,12, 7024-7034
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Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
Additional information on 2-(3-Fluoro-4-(trifluoromethoxy)phenyl)acetic acid
Introduction to 2-(3-Fluoro-4-(trifluoromethoxy)phenyl)acetic acid (CAS No. 886761-70-2)
2-(3-Fluoro-4-(trifluoromethoxy)phenyl)acetic acid, identified by the Chemical Abstracts Service Number (CAS No.) 886761-70-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of fluoroaromatic carboxylic acids, a subclass known for its broad spectrum of biological activities and potential therapeutic applications. The presence of both fluoro and trifluoromethoxy substituents in its aromatic ring system imparts unique electronic and steric properties, making it a valuable scaffold for the development of novel bioactive molecules.
The structural features of 2-(3-Fluoro-4-(trifluoromethoxy)phenyl)acetic acid make it an attractive candidate for further exploration in drug discovery. The fluoro group, known for its ability to modulate metabolic stability and binding affinity, is often incorporated into drug molecules to enhance their pharmacokinetic profiles. Similarly, the trifluoromethoxy group contributes to lipophilicity and can influence receptor interactions, thereby affecting the compound's overall efficacy and selectivity. These characteristics are particularly relevant in the context of modern drug design, where optimizing molecular properties is crucial for achieving desired therapeutic outcomes.
In recent years, there has been a surge in research focused on fluoroaromatic compounds due to their demonstrated potential in various therapeutic areas. 2-(3-Fluoro-4-(trifluoromethoxy)phenyl)acetic acid has been investigated as a precursor or intermediate in the synthesis of potential inhibitors targeting inflammatory pathways, cancer signaling pathways, and other critical biological processes. Its acetic acid moiety further enhances its versatility, allowing for easy functionalization and derivatization to generate libraries of compounds with tailored biological activities.
One of the most compelling aspects of 2-(3-Fluoro-4-(trifluoromethoxy)phenyl)acetic acid is its role in the development of novel therapeutic agents. Researchers have leveraged its structural framework to design molecules that exhibit potent activity against specific targets. For instance, derivatives of this compound have shown promise in preclinical studies as inhibitors of enzymes involved in pain perception and neuroinflammation. The ability to fine-tune its pharmacological properties through structural modifications makes it a cornerstone in the quest for innovative treatments.
The synthesis of 2-(3-Fluoro-4-(trifluoromethoxy)phenyl)acetic acid involves sophisticated organic chemistry techniques that highlight its synthetic appeal. The introduction of fluorine and trifluoromethoxy groups requires precise control over reaction conditions to ensure high yields and purity. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions and fluorination techniques, are often employed to construct the desired molecular architecture efficiently. These synthetic strategies not only underscore the compound's complexity but also demonstrate the ingenuity behind modern chemical synthesis.
The pharmacological evaluation of 2-(3-Fluoro-4-(trifluoromethoxy)phenyl)acetic acid has revealed intriguing biological profiles that warrant further investigation. Studies have indicated that this compound exhibits inhibitory activity against certain kinases and transcription factors implicated in diseases such as cancer and autoimmune disorders. The fluoro group's influence on binding interactions with biological targets is particularly noteworthy, often leading to enhanced potency and selectivity compared to non-fluorinated analogs.
Moreover, the compound's acetic acid derivative functionality opens up avenues for exploring its role in modulating lipid metabolism and signal transduction pathways. Recent research has suggested that carboxylic acid-based molecules can interact with intracellular receptors and enzymes, influencing cellular processes at multiple levels. This multifaceted interaction potential makes 2-(3-Fluoro-4-(trifluoromethoxy)phenyl)acetic acid a promising candidate for further exploration in drug discovery pipelines.
The impact of 2-(3-Fluoro-4-(trifluoromethoxy)phenyl)acetic acid extends beyond academic research; it holds significant promise for industrial applications in pharmaceutical development. Companies specializing in fine chemicals and custom synthesis have recognized its value as a building block for high-value therapeutics. The demand for such specialized compounds is driven by the need for innovative drugs that address unmet medical needs with high efficacy and safety profiles.
In conclusion, 2-(3-Fluoro-4-(trifluoromethoxy)phenyl)acetic acid (CAS No. 886761-70-2) represents a fascinating example of how structural complexity can be harnessed to develop bioactive molecules with therapeutic potential. Its unique combination of fluorinated aromatic rings and an acetic acid side chain makes it a versatile scaffold for drug discovery efforts aimed at treating diverse diseases. As research continues to uncover new applications for this compound, it is likely to remain a cornerstone in medicinal chemistry research for years to come.
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